molecular formula C11H11NO2 B13285656 2-Methyl-4-[(prop-2-yn-1-yl)amino]benzoic acid

2-Methyl-4-[(prop-2-yn-1-yl)amino]benzoic acid

Cat. No.: B13285656
M. Wt: 189.21 g/mol
InChI Key: AKAJXIJFTQUTKI-UHFFFAOYSA-N
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Description

2-Methyl-4-[(prop-2-yn-1-yl)amino]benzoic acid is an organic compound with the molecular formula C11H11NO2. This compound is characterized by the presence of a methyl group, a prop-2-yn-1-ylamino group, and a benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(prop-2-yn-1-yl)amino]benzoic acid typically involves the reaction of 2-methyl-4-nitrobenzoic acid with propargylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The nitro group is reduced to an amino group, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(prop-2-yn-1-yl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The compound can undergo substitution reactions where the amino group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.

Scientific Research Applications

2-Methyl-4-[(prop-2-yn-1-yl)amino]benzoic acid is utilized in various scientific research fields:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(prop-2-yn-1-yl)amino]benzoic acid involves its interaction with specific molecular targets. The prop-2-yn-1-ylamino group can form covalent bonds with biological molecules, leading to various biochemical effects. The pathways involved include enzyme inhibition and receptor modulation, which are critical for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: This compound also contains a prop-2-yn-1-yloxy group and is used for similar applications.

    (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Another compound with a prop-2-yn-1-yloxy group, used in chemical probe synthesis.

Uniqueness

2-Methyl-4-[(prop-2-yn-1-yl)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various research fields, making it a valuable compound for scientific studies.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-methyl-4-(prop-2-ynylamino)benzoic acid

InChI

InChI=1S/C11H11NO2/c1-3-6-12-9-4-5-10(11(13)14)8(2)7-9/h1,4-5,7,12H,6H2,2H3,(H,13,14)

InChI Key

AKAJXIJFTQUTKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NCC#C)C(=O)O

Origin of Product

United States

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